Vorasidenib

Description

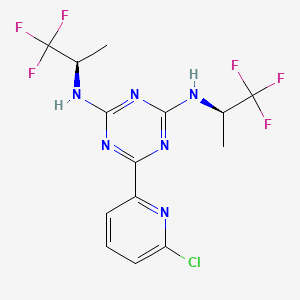

Structure

3D Structure

Properties

IUPAC Name |

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZAWDGAVJMPTA-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644545-52-7 | |

| Record name | Vorasidenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vorasidenib: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorasidenib (formerly AG-881) is a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[2][4][5] this compound functions by blocking the abnormal production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation and inhibiting tumor growth.[2][4][6] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound is a triazine-based small molecule. Its chemical structure is characterized by a central 1,3,5-triazine ring substituted with a chloropyridinyl group and two chiral (R)-1,1,1-trifluoropropan-2-ylamino side chains.[2][7] The specific stereochemistry of these side chains is crucial for its potent inhibitory activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-(6-Chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine[2][7] |

| CAS Number | 1644545-52-7[2][7] |

| Molecular Formula | C₁₄H₁₃ClF₆N₆[2][7] |

| Molecular Weight | 414.74 g/mol [2][7] |

| SMILES | C--INVALID-LINK--NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N--INVALID-LINK--C(F)(F)F[2][7] |

| InChI | InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1[2][7] |

| InChIKey | QCZAWDGAVJMPTA-RNFRBKRXSA-N[2][7] |

| Synonyms | AG-881, Voranigo[2][7] |

Physicochemical and Pharmacokinetic Properties

This compound was specifically developed to improve upon earlier generation IDH inhibitors by enhancing blood-brain barrier penetration, a critical feature for treating brain tumors like glioma.[1][2]

Table 2: Physicochemical and Pharmacokinetic Data for this compound

| Property | Value | Source |

| Solubility | DMSO: ≥ 125 mg/mL (301.39 mM)[3]Water: < 0.1 mg/mL (insoluble)[3] | [3] |

| XLogP | 4.99 | [8] |

| Topological Polar Surface Area | 75.62 Ų | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 6 | [8] |

| Protein Binding | 97% (in human plasma) | [1] |

| Volume of Distribution (Vd) | 3,930 L (mean, at steady-state) | [1] |

| Brain Penetrance | Brain tumor-to-plasma concentration ratio: 1.6[1]Brain-to-plasma AUC ratio (mouse model): 1.33[9] | [1][9] |

| Metabolism | Primarily by CYP1A2, with minor contributions from other CYPs and non-CYP pathways.[1] | [1] |

Mechanism of Action and Signaling Pathway

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the conversion of isocitrate to α-ketoglutarate (α-KG).[5] In certain cancers, mutations in IDH1 (cytoplasmic) and IDH2 (mitochondrial) impart a neomorphic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately, oncogenesis.[5][6]

This compound is a potent, allosteric inhibitor that binds to a pocket at the interface of the IDH1 or IDH2 homodimer.[5][8] This binding locks the enzyme in an open, inactive conformation, preventing the production of 2-HG.[5] The subsequent reduction in 2-HG levels is believed to reverse the epigenetic blockade, allowing for normal cellular differentiation and leading to an inhibition of tumor cell proliferation.[2][10]

Preclinical and Clinical Efficacy

This compound has demonstrated potent, nanomolar inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays and has shown strong antiproliferative activity in cancer cell lines harboring these mutations.[3][10]

Table 3: In Vitro Inhibitory Activity of this compound (IC₅₀)

| Enzyme Target | IC₅₀ Value (nM) |

| IDH1 R132C | 0.04 - 22 |

| IDH1 R132G | 0.04 - 22 |

| IDH1 R132H | 0.04 - 22 |

| IDH1 R132S | 0.04 - 22 |

| IDH2 R140Q | 7 - 14 |

| IDH2 R172K | 130 |

| Source:[3][10] |

In preclinical orthotopic mouse models of glioma, oral administration of this compound resulted in greater than 97% inhibition of 2-HG production in brain tumor tissue, confirming its ability to cross the blood-brain barrier and engage its target in vivo.[9][10]

The pivotal clinical evidence for this compound comes from the INDIGO (NCT04164901) trial, a Phase 3 study in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[6][11]

Experimental Protocols & Methodologies

Preclinical Evaluation: Orthotopic Glioma Mouse Model

A common methodology to assess the in vivo efficacy and brain penetrance of drugs for glioma involves an orthotopic xenograft model.

-

Objective: To determine the brain penetrance of this compound and its pharmacodynamic effect on 2-HG levels in an in vivo glioma model.[9][10]

-

Cell Lines: Human glioblastoma cells (e.g., U-87 MG) or patient-derived neurosphere cells (e.g., TS603) engineered to express mutant IDH1 or IDH2 are used.[3][9]

-

Implantation: Cells are stereotactically injected into the brains of immunodeficient mice.

-

Treatment: Once tumors are established, mice are randomized to receive either vehicle control or this compound orally.[9]

-

Analysis: After a defined treatment period, brain, tumor, and plasma are collected. Drug and 2-HG concentrations are quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the brain-to-plasma ratio and the percent inhibition of the oncometabolite.[9]

Clinical Trial Protocol: INDIGO (NCT04164901)

The INDIGO trial was a landmark study that established the efficacy of this compound.

-

Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.[6][11]

-

Patient Population: 331 patients aged 12 or older with grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation, who had undergone surgery as their only treatment.[2][11]

-

Intervention: Patients were randomized 1:1 to receive either this compound (40 mg orally once daily) or a matched placebo.[11] Treatment was administered in continuous 28-day cycles.[11]

-

Primary Endpoint: The primary efficacy outcome was progression-free survival (PFS) as determined by a blinded independent review committee (BIRC) based on Response Assessment for Neuro-Oncology for Low-Grade Gliomas (RANO-LGG) criteria.[11]

-

Key Secondary Endpoint: Time to next intervention (TTNI).[11]

-

Results: The trial demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with this compound compared to placebo.

Conclusion

This compound represents a significant therapeutic advance, providing the first targeted therapy for patients with IDH-mutant low-grade glioma.[6] Its chemical structure is optimized for dual-isoform inhibition and brain penetrance. By potently inhibiting mutant IDH1 and IDH2, this compound effectively suppresses the production of the oncometabolite 2-HG, leading to a profound delay in tumor progression. The robust preclinical data and the definitive results of the Phase 3 INDIGO trial underscore the validity of this therapeutic strategy and establish this compound as a new standard of care for this patient population.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]

- 7. This compound | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 1644545-52-7 | Benchchem [benchchem.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Technischer Leitfaden zu Vorasidenib: Zielpfad und Reduktion des Onkometaboliten 2-HG

Datum: 6. November 2025

Autoren: Gemini KI, Google

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet einen detaillierten technischen Überblick über Vorasidenib, einen potenten, hirngängigen dualen Inhibitor der mutierten Isocitrat-Dehydrogenase 1 und 2 (IDH1 und IDH2). Mutationen in IDH1 und IDH2 sind entscheidende onkogene Treiber bei niedriggradigen Gliomen und führen zur Produktion des Onkometaboliten D-2-Hydroxyglutarat (2-HG). This compound zielt auf diesen Signalweg ab, was zu einer signifikanten Reduktion der 2-HG-Spiegel und einer Verzögerung des Tumorwachstums führt. Dieser Leitfaden fasst die quantitativen Daten zur 2-HG-Reduktion zusammen, beschreibt die experimentellen Protokolle zur Bewertung der Wirksamkeit des Medikaments und visualisiert die zugrunde liegenden Mechanismen und Arbeitsabläufe.

Einleitung

Mutationen in den Genen, die für die metabolischen Enzyme IDH1 und IDH2 kodieren, sind ein charakteristisches Merkmal von etwa 80 % der niedriggradigen Gliome.[1][2] Diese Mutationen verleihen den Enzymen eine neomorphe Aktivität, die zur Umwandlung von α-Ketoglutarat (α-KG) in den Onkometaboliten D-2-Hydroxyglutarat (2-HG) führt.[1][2] Die Akkumulation von 2-HG in hohen Konzentrationen stört zelluläre Prozesse, einschließlich epigenetischer Regulation und DNA-Reparatur, und treibt so die Tumorentstehung voran.

This compound (VOR; AG-881) ist ein oral verabreichter, niedermolekularer Inhibitor, der speziell entwickelt wurde, um die Blut-Hirn-Schranke zu überwinden und sowohl auf mutierte IDH1- als auch auf IDH2-Enzyme abzuzielen.[1] Durch die Hemmung dieser mutierten Enzyme blockiert this compound effektiv die Produktion von 2-HG, was in präklinischen und klinischen Studien zu einer beeindruckenden Antitumoraktivität geführt hat. Die zulassungsrelevante Phase-3-Studie INDIGO hat gezeigt, dass this compound das progressionsfreie Überleben bei Patienten mit IDH-mutierten Gliomen des Grades 2 signifikant verlängert.

Zielpfad und Wirkmechanismus

Der primäre Zielpfad von this compound ist der durch mutierte IDH1- und IDH2-Enzyme veränderte Stoffwechselweg.

-

Normale Enzymfunktion: Wildtyp-IDH1 (im Zytoplasma) und IDH2 (in den Mitochondrien) katalysieren die oxidative Decarboxylierung von Isocitrat zu α-Ketoglutarat (α-KG) unter gleichzeitiger Reduktion von NADP+ zu NADPH.

-

Mutierte Enzymfunktion: Krebsassoziierte Mutationen, am häufigsten am Arginin-Rest R132 von IDH1 oder R172/R140 von IDH2, verleihen dem Enzym eine neue Funktion. Anstatt Isocitrat umzuwandeln, reduzieren diese mutierten Enzyme α-KG zu D-2-Hydroxyglutarat (2-HG) unter Verbrauch von NADPH.

-

Onkogene Wirkung von 2-HG: Die übermäßige Anreicherung von 2-HG hemmt kompetitiv α-KG-abhängige Dioxygenasen, einschließlich Histon- und DNA-Demethylasen. Dies führt zu einer umfassenden epigenetischen Dysregulation, wie z. B. DNA-Hypermethylierung, die die zelluläre Differenzierung blockiert und zur Tumorentstehung beiträgt.

-

Wirkung von this compound: this compound bindet allosterisch an die mutierten IDH1/2-Enzyme und hemmt deren neomorphe Aktivität. Dies unterbricht die Produktion von 2-HG, was zu einer Verringerung der intrazellulären 2-HG-Konzentrationen führt. Die Wiederherstellung normaler α-KG-Spiegel und die Aufhebung der epigenetischen Dysregulation tragen zur Verlangsamung des Tumorwachstums und zur Induktion der zellulären Differenzierung bei.

Quantitative Daten zur 2-HG-Reduktion

This compound hat in präklinischen und klinischen Studien eine robuste und anhaltende Reduktion der 2-HG-Konzentrationen in IDH-mutierten Gliomen gezeigt.

Tabelle 1: Präklinische 2-HG-Reduktion durch this compound

| Modell | Dosierung | Dauer | 2-HG-Reduktion | Quelle |

| Orthotopes Gliom-Mausmodell (TS603 IDH1-R132H) | 50 mg/kg, zweimal täglich | 4 Tage | >97% | [1] |

Tabelle 2: Klinische 2-HG-Reduktion durch this compound

| Studie | Phase | Dosierung | Patientenpopulation | 2-HG-Reduktion im Tumor | Quelle |

| NCT03343197 | 1 (perioperativ) | 50 mg, einmal täglich | Rezidivierendes, nicht-kontrastmittelaufnehmendes IDH1-mutiertes Gliom | 92.6% | [3][4] |

| Phase-1-Studien | 1 | 50 mg, einmal täglich | IDH-mutiertes Gliom | >90% | [2] |

Anmerkung: Die Daten zur 2-HG-Reduktion aus der Phase-3-Studie INDIGO wurden in den primären Veröffentlichungen nicht als spezifische quantitative Werte, sondern als Bestätigung der >90%-igen Suppression auf der gewählten Dosisstufe berichtet.

Detaillierte experimentelle Protokolle

Biochemischer Assay zur Aktivität der mutierten IDH1/2

Dieser Assay dient zur Bestimmung der inhibitorischen Potenz von Verbindungen wie this compound auf die neomorphe Aktivität der mutierten IDH1/2-Enzyme.

Prinzip: Die Aktivität der mutierten IDH1/2 wird durch Messung des Verbrauchs des Kofaktors NADPH bestimmt. Die Reaktion, bei der α-KG zu 2-HG reduziert wird, oxidiert NADPH zu NADP+. Der Abfall der NADPH-Konzentration, der durch eine Abnahme der Fluoreszenz oder Absorption bei 340 nm gemessen wird, ist direkt proportional zur Enzymaktivität.

Protokoll (Beispiel):

-

Reagenzien:

-

Rekombinantes humanes mutiertes IDH1 (z. B. R132H) oder IDH2 (z. B. R140Q) Enzym

-

Assay-Puffer: z. B. 50 mM Tris-HCl, pH 7,5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

NADPH

-

α-Ketoglutarat (Substrat)

-

Testverbindung (z. B. This compound) in DMSO

-

96- oder 384-Well-Platte (UV-transparent oder schwarz für Fluoreszenz)

-

-

Durchführung: a. Die Testverbindung in verschiedenen Konzentrationen wird in die Wells der Mikrotiterplatte gegeben. b. Rekombinantes mIDH1/2-Enzym wird zu den Wells hinzugefügt und für 15-30 Minuten bei Raumtemperatur vorinkubiert. c. Die Reaktion wird durch Zugabe einer Mischung aus NADPH und α-KG gestartet. Typische Endkonzentrationen sind 10-100 µM für NADPH und 100-500 µM für α-KG. d. Die Abnahme der NADPH-Absorption bei 340 nm oder der Fluoreszenz wird über einen Zeitraum von 30-60 Minuten in einem Plattenlesegerät kinetisch gemessen. e. Die Anfangsgeschwindigkeiten der Reaktion werden berechnet. f. Die prozentuale Hemmung wird im Vergleich zu einer Vehikelkontrolle (DMSO) berechnet und die IC₅₀-Werte werden durch nichtlineare Regression bestimmt.

Quantifizierung von 2-HG mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)

Diese Methode wird zur genauen Quantifizierung der 2-HG-Konzentrationen in biologischen Proben (Zelllysate, Gewebe, Plasma) verwendet.

Prinzip: 2-HG wird aus der biologischen Matrix extrahiert, chromatographisch von anderen Metaboliten getrennt und dann durch Tandem-Massenspektrometrie nachgewiesen und quantifiziert. Ein internen Standard (typischerweise ein stabilisotopen-markiertes 2-HG, z. B. ¹³C₅-2-HG oder D₄-2-HG) wird verwendet, um die Genauigkeit zu erhöhen.

Protokoll (Beispiel für Tumorgewebe):

-

Probenvorbereitung: a. Eine abgewogene Menge gefrorenen Tumorgewebes (~20 mg) wird in einem kalten Lysepuffer (z. B. 80% Methanol) mit Keramikperlen homogenisiert. b. Der interne Standard (z. B. D₄-2-HG) wird in einer bekannten Konzentration zugegeben. c. Die Probe wird zentrifugiert, um Proteine und Zelltrümmer zu entfernen. d. Der Überstand wird entnommen und zur Trockne eingedampft. e. Der getrocknete Extrakt wird in der mobilen Phase für die LC-MS/MS-Analyse rekonstituiert.

-

LC-MS/MS-Analyse: a. Flüssigchromatographie (LC):

- Säule: HILIC- (Hydrophilic Interaction Liquid Chromatography) oder C18-Säule (nach Derivatisierung).

- Mobile Phase: Typischerweise ein Gradient aus einem wässrigen Puffer (z. B. Ammoniumformiat in Wasser) und einem organischen Lösungsmittel (z. B. Acetonitril).

- Flussrate und Gradient werden optimiert, um 2-HG von seinen Isomeren (z. B. Glutarat) zu trennen. b. Tandem-Massenspektrometrie (MS/MS):

- Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Modus.

- Detektionsmodus: Multiple Reaction Monitoring (MRM).

- MRM-Übergänge:

- Für 2-HG (m/z 147): 147 -> 129 oder 147 -> 85

- Für D₄-2-HG (m/z 151): 151 -> 133 c. Quantifizierung:

- Eine Kalibrierungskurve wird mit bekannten Konzentrationen von 2-HG erstellt.

- Die Konzentration von 2-HG in der Probe wird durch das Verhältnis der Peakfläche von 2-HG zur Peakfläche des internen Standards bestimmt und anhand der Kalibrierungskurve berechnet.

Schlussfolgerung

This compound ist eine zielgerichtete Therapie, die den onkogenen Signalweg von IDH-Mutationen in Gliomen wirksam unterbricht. Durch die potente Hemmung der mutierten IDH1- und IDH2-Enzyme führt es zu einer tiefgreifenden und anhaltenden Reduktion des Onkometaboliten 2-HG. Die in diesem Leitfaden beschriebenen quantitativen Daten und experimentellen Protokolle bilden die Grundlage für das Verständnis seines Wirkmechanismus und für die weitere Forschung und Entwicklung in diesem Bereich. Die klinischen Ergebnisse der INDIGO-Studie untermauern das Potenzial von this compound, die Behandlungsparadigmen für Patienten mit IDH-mutierten niedriggradigen Gliomen zu verändern.

References

Preclinical and In Vitro Characterization of Vorasidenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are common oncogenic drivers in several cancers, including low-grade gliomas, where they confer a neomorphic enzymatic activity.[4][5] Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzymes catalyze the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6][7] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4][8] this compound was specifically developed to inhibit both mIDH1 and mIDH2, penetrate the blood-brain barrier, and suppress 2-HG production in brain tumors.[2][9] This document provides a comprehensive overview of the preclinical and in vitro data that characterized the pharmacology of this compound.

Mechanism of Action

This compound is a potent, reversible inhibitor that binds to an allosteric pocket at the interface of the IDH dimer.[2] This binding event locks the enzyme in an open, inactive conformation, preventing the conversion of α-KG to 2-HG.[2] By suppressing 2-HG levels, this compound is intended to reverse the epigenetic dysregulation caused by the oncometabolite and promote the differentiation of malignant cells.[8][9][10]

Data Presentation: Quantitative Analysis

The preclinical profile of this compound is defined by its potent enzymatic inhibition, cellular activity, and favorable pharmacokinetic properties, particularly its ability to penetrate the central nervous system.

Table 1: Biochemical Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various IDH enzyme isoforms. The data highlights the compound's potent and specific activity against mutant forms of IDH1 and IDH2, while showing significantly less activity against their wild-type counterparts.

| Enzyme Target | IC₅₀ (nM) | Source |

| mIDH1-R132H/IDH1-WT (heterodimer) | Nanomolar Potency | [2][4] |

| mIDH2-R140Q (homodimer) | Nanomolar Potency | [2][4] |

| IDH1-WT | Significantly less potent | [6] |

| IDH2-WT | Significantly less potent | [1] |

Specific IC₅₀ values from primary literature are often presented in ranges or as "nanomolar potency"; precise values were not consistently available in the searched abstracts.

Table 2: Cellular Activity of this compound

This table outlines this compound's efficacy in cell-based models, demonstrating its ability to inhibit 2-HG production within a cellular context.

| Cell Line / Model | IDH Mutation | Activity Noted | Source |

| TS603 Neurospheres | IDH1-R132H | Excellent inhibition of 2-HG production | [2][4] |

| U87MG Cells | IDH2-R140Q | Potent inhibition | [4] |

Table 3: Preclinical Pharmacokinetics and In Vivo Efficacy

This table details the pharmacokinetic parameters and in vivo efficacy of this compound in animal models, underscoring its high brain penetrance and profound suppression of the oncometabolite 2-HG in glioma tissue.

| Parameter | Species | Value | Source |

| Pharmacokinetics | |||

| Brain-to-Plasma Ratio | Rat | 0.65 | [4] |

| Brain-to-Plasma AUC Ratio | Mouse | 1.33 | [2][4] |

| Brain Tumor-to-Plasma AUC Ratio | Mouse | 1.25 | [2][4] |

| Human Plasma Protein Binding | In Vitro | 97% | [1] |

| Half-life (in glioma patients) | Human | 46.9–87.3 hours | [11] |

| In Vivo Efficacy | |||

| 2-HG Inhibition in Glioma Tissue | Orthotopic Mouse Model | >97% | [2][4][10] |

| 2-HG Reduction in Human Tumors | Perioperative Human Study | >90% | [2][10] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the characterization of this compound.

Biochemical Enzyme Inhibition Assays

The direct inhibitory effect of this compound on mutant IDH enzymes was quantified using biochemical assays.[6]

-

Enzyme Preparation : Recombinant human enzymes were used, specifically the heterodimeric mIDH1-R132H/IDH1-wild type (WT) and the homodimeric mIDH2-R140Q enzymes.[2]

-

Assay Principle : The assay measures the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH enzyme. The rate of NADPH depletion is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

Procedure :

-

The reaction is initiated by adding the substrate, α-KG, to a mixture containing the enzyme, NADPH, and varying concentrations of this compound.

-

The reaction proceeds at a controlled temperature (e.g., 25°C).

-

The rate of decrease in absorbance is measured over time.

-

-

Data Analysis : The inhibitory activity is expressed as the IC₅₀, which is the concentration of this compound required to reduce the enzyme's activity by 50%. This is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Inhibition Assays

These assays evaluate the ability of this compound to penetrate cells and inhibit intracellular 2-HG production.[6]

-

Cell Culture : Patient-derived neurosphere cultures (e.g., TS603 with IDH1-R132H mutation) or engineered cell lines (e.g., U87MG expressing mIDH2-R140Q) are used.[2][4]

-

Treatment : Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 24-72 hours).

-

2-HG Extraction and Quantification :

-

After incubation, the cells and culture medium are collected.

-

Metabolites, including 2-HG, are extracted using a method such as methanol precipitation.

-

The concentration of 2-HG is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis : The cellular potency is determined by calculating the IC₅₀ value for 2-HG inhibition from the dose-response curve.

Orthotopic Glioma Mouse Model for In Vivo Efficacy

This model assesses the brain penetrance and anti-tumor activity of this compound in a setting that mimics human brain cancer.[2]

-

Model System : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[12]

-

Implantation : Patient-derived mIDH1 glioma cells (e.g., TS603 neurospheres) are stereotactically implanted into the brains of the mice.[2]

-

Treatment Protocol :

-

Endpoint Measurement : At various time points after the final dose, animals are euthanized. Brain, tumor, and plasma samples are collected.[2]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis :

-

This compound concentrations in plasma and brain tissue are measured by LC-MS to determine the brain-to-plasma ratio.[2]

-

2-HG levels in the glioma tissue are quantified by LC-MS to assess the extent of target inhibition.[2] The percent inhibition is calculated relative to the vehicle-treated control group.

-

Conclusion

The comprehensive in vitro and preclinical studies of this compound have robustly characterized its mechanism, potency, and pharmacokinetic profile. These studies demonstrated that this compound is a potent, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1] Crucially, the data confirmed its ability to penetrate the blood-brain barrier and achieve significant, near-complete suppression of the oncometabolite 2-HG in orthotopic glioma models.[2][4] These foundational preclinical findings established a clear scientific rationale for its clinical development and were predictive of the 2-HG reduction observed in human glioma patients, ultimately supporting its evaluation in pivotal clinical trials for the treatment of IDH-mutant gliomas.[2][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (VOR; AG-881), an inhibitor of mutant IDH1 and IDH2, in patients (pts) with recurrent/progressive glioma: Updated results from the phase I non-enhancing glioma population. - ASCO [asco.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound | 1644545-52-7 | Benchchem [benchchem.com]

- 7. oncobites.blog [oncobites.blog]

- 8. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Toxicological insights and safety considerations of this compound in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Vorasidenib (AG-881): A Preclinical Technical Guide on Pharmacodynamics and Pharmacokinetics

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the preclinical pharmacodynamics and pharmacokinetics of Vorasidenib (AG-881), a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. The data presented herein supported its development for the treatment of IDH-mutant gliomas.

Pharmacodynamics: Mechanism of Action and Efficacy

Mutations in IDH1 and IDH2 genes lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to oncogenesis.[2][3] this compound is designed to specifically inhibit these mutant IDH enzymes, thereby lowering 2-HG levels, reversing epigenetic dysregulation, and promoting cellular differentiation.[4][5][6]

In Vitro Potency

This compound demonstrates potent inhibition of various IDH1 and IDH2 mutant enzymes at nanomolar concentrations.[4] Its activity has been confirmed in cell-based assays using patient-derived and engineered cell lines, where it effectively suppresses 2-HG production.[4][7]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line / Enzyme | IC₅₀ (nM) |

|---|---|---|---|

| mIDH1 | Biochemical | mIDH1-R132H/IDH1-WT Heterodimer | 6 |

| Cell-based 2-HG | TS603 neurospheres (IDH1-R132H) | 19 | |

| Cell-based 2-HG | HT-1080 (IDH1-R132C) | <50 | |

| Cell-based 2-HG | Expressing mIDH1-R132C, G, H, or S | 0.04 - 22 | |

| mIDH2 | Biochemical | mIDH2-R140Q Homodimer | 12 |

| Cell-based 2-HG | U87MG engineered (IDH2-R140Q) | 47 | |

| Cell-based 2-HG | Expressing mIDH2-R140Q | 7 - 14 | |

| Cell-based 2-HG | Expressing mIDH2-R172K | 130 |

Data sourced from multiple preclinical studies.[4][7][8][9]

In Vivo Pharmacodynamics

In preclinical animal models, orally administered this compound demonstrates excellent brain penetration and achieves significant, dose-dependent reductions in 2-HG levels within tumor tissue.[4][8] In an orthotopic glioma mouse model, this compound inhibited 2-HG production by over 97%.[7][10][11]

Table 2: In Vivo 2-HG Inhibition in Preclinical Models

| Animal Model | Tumor Model | Dose | 2-HG Reduction in Tumor |

|---|---|---|---|

| Mouse | HT1080 (mIDH1-R132C) Xenograft | ≥30 mg/kg (BID) | >96% |

| Mouse | U87 (mIDH2-R140Q) Xenograft | ≥30 mg/kg (BID) | >96% |

| Mouse | Orthotopic TS603 (mIDH1-R132H) Glioma | ≥0.1 mg/kg | >97% |

| Mouse | Orthotopic TS603 (mIDH1-R132H) Glioma | 50 mg/kg (BID for 4 days) | >97% |

Data sourced from multiple preclinical studies.[4][7]

Signaling Pathway

Mutant IDH enzymes drive oncogenesis through the production of 2-HG, which competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation.[12][13] this compound directly inhibits the mutant IDH enzymes, breaking this pathogenic cascade.

Pharmacokinetics: Absorption, Distribution, and Clearance

Preclinical studies in mice and rats show that this compound is characterized by rapid oral absorption and low total body plasma clearance.[8] A key feature of this compound is its ability to effectively penetrate the blood-brain barrier, which is critical for treating gliomas.[7][8] This contrasts with first-generation mIDH inhibitors, ivosidenib and enasidenib, which exhibit low brain exposure in preclinical models.[5][7]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose | Clearance (L/hr/kg) | Brain-to-Plasma Ratio (AUC₀₋₂₄hr) |

|---|---|---|---|

| Mouse | - | 0.406 | 0.62 - 1.96 |

| Rat | 3 mg/kg (oral) | 0.289 | 0.65 - 1.48 |

Data sourced from multiple preclinical studies.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Biochemical Enzyme Inhibition Assay

-

Enzyme Preparation: Recombinant human heterodimeric mIDH1-R132H/IDH1-wild type (WT) and homodimeric mIDH2-R140Q enzymes were used for potency evaluations.[7]

-

Assay Reaction: The assay measures the NADPH-dependent reduction of α-KG to 2-HG. The reaction mixture typically contains the enzyme, α-KG, and NADPH in a buffer solution.

-

Inhibitor Addition: this compound is added at various concentrations to determine its inhibitory effect.

-

Detection: The rate of NADPH depletion is monitored by measuring the decrease in fluorescence or absorbance over time.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Inhibition Assay

-

Cell Culture: Patient-derived TS603 IDH1-R132H glioma neurospheres or engineered U87MG cells expressing mIDH2-R140Q are cultured under standard conditions.[5][7]

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours).

-

Metabolite Extraction: Intracellular metabolites are extracted, typically using a methanol/water solution.

-

2-HG Quantification: The concentration of 2-HG in the cell lysates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: IC₅₀ values are determined by plotting the percentage of 2-HG inhibition against the log concentration of this compound.

In Vivo Orthotopic Glioma Model and PK/PD Study

The following workflow outlines a typical preclinical study to evaluate the in vivo efficacy and pharmacokinetics of this compound.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.

-

Orthotopic Inoculation: Mice are anesthetized, and a burr hole is drilled into the skull. Patient-derived TS603 glioma cells harboring the IDH1-R132H mutation are stereotactically injected into the brain parenchyma.[7]

-

Tumor Monitoring: Tumor growth is monitored non-invasively using techniques like magnetic resonance imaging (MRI) until tumors reach a specified volume (e.g., ~40 mm³).[7]

-

Dosing: Once tumors are established, mice are randomized into treatment groups and dosed orally with this compound (e.g., 50 mg/kg, twice daily for 4 days) or a vehicle control.[7]

-

Sample Collection: At various time points after the final dose, animals are euthanized. Blood (for plasma), cerebrospinal fluid (CSF), normal brain tissue, and tumor tissue are collected.[7]

-

Bioanalysis: this compound and 2-HG concentrations in the collected matrices are determined by validated LC-MS/MS methods to assess pharmacokinetics (drug levels) and pharmacodynamics (2-HG inhibition).[7]

Conclusion

Preclinical data robustly demonstrate that this compound is a potent, dual inhibitor of mutant IDH1 and IDH2. Its key attributes include nanomolar in vitro potency, significant in vivo reduction of the oncometabolite 2-HG, and excellent brain penetration in multiple animal species.[7][8][10] These findings established a strong scientific rationale for its clinical investigation and provided a clear mechanism of action, ultimately supporting its development as a targeted therapy for patients with IDH-mutant gliomas.[12][14]

References

- 1. Preclinical Models of Low-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncobites.blog [oncobites.blog]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological insights and safety considerations of this compound in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.eur.nl [pure.eur.nl]

- 13. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]

Methodological & Application

Vorasidenib In Vitro Assay Protocols for Glioma Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant portion of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5][6] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone demethylases, causing widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumor growth.[7][8] this compound has shown significant efficacy in clinical trials by reducing 2-HG levels, leading to delayed tumor progression.[4][5][6][9] These application notes provide detailed protocols for in vitro assays to evaluate the activity of this compound in glioma cell lines.

Data Presentation

Table 1: this compound IC50 Values for 2-HG Inhibition in Mutant IDH Cell Lines

| Cell Line Expressing Mutant IDH | IC50 Range (nM) |

| IDH1-R132C, G, H, or S | 0.04 - 22 |

| IDH2-R140Q | 7 - 14 |

| IDH2-R172K | 130 |

| Data sourced from a clinical study protocol summary of nonclinical information. |

Table 2: this compound IC50 Values for Antiproliferative Activity in Glioma Cell Lines

| Cell Line | Assay | Incubation Time | IC50 (nM) |

| U-87 MG (engineered with IDH2-R140Q) | CellTiter-Glo® | 72 hours | < 50 |

| TS603 (patient-derived neurosphere, IDH1-R132H) | CellTiter-Glo® | 72 hours | < 50 |

| HT-1080 (fibrosarcoma, for comparison) | CellTiter-Glo® | 72 hours | < 50 |

| Data sourced from commercially available technical information for this compound.[1][10] |

Signaling Pathway

Mutations in IDH1 and IDH2 enzymes are a defining characteristic of a large subset of gliomas.[3] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, which include histone demethylases (KDMs) and the TET family of DNA hydroxylases. This inhibition leads to global epigenetic alterations, most notably the hypermethylation of histones (e.g., H3K9me3, H3K27me3) and DNA, which in turn blocks cellular differentiation and promotes oncogenesis.[8][11] this compound, by inhibiting mutant IDH1/2, reduces 2-HG levels, thereby restoring the activity of these dioxygenases and reversing the oncogenic epigenetic state.[9]

Caption: Signaling pathway of mutant IDH and this compound's mechanism of action.

Experimental Protocols

Cell Culture of IDH-Mutant Glioma Cell Lines

1.1. Adherent Cell Lines (e.g., U-87 MG engineered with IDH1/2 mutation)

-

Cell Line: U-87 MG IDH1-R132H mutant isogenic cell line (e.g., ATCC® HTB-14IG™).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][12] For stable cell lines generated by transfection, a selection antibiotic (e.g., 700 µg/ml G418) may be required in the culture medium.[12]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

-

Aspirate the rinse and add fresh Trypsin-EDTA solution to cover the cell layer.

-

Incubate at 37°C for 2-3 minutes until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension at approximately 150 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh medium and plate in a new flask at the desired density.

-

1.2. Neurosphere Cultures (e.g., TS603, patient-derived cells)

-

Media: Neurobasal-A medium supplemented with N2 and B27 supplements, 20 ng/mL Epidermal Growth Factor (EGF), and 20 ng/mL basic Fibroblast Growth Factor (bFGF).[13]

-

Culture Conditions: Culture in ultra-low attachment flasks or plates to promote neurosphere formation. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Collect neurospheres and centrifuge at 100 x g for 5 minutes.

-

Aspirate the supernatant and resuspend in 1 mL of a dissociation reagent (e.g., StemPro™ Accutase™ or 0.05% trypsin-EDTA).[14][15]

-

Incubate at 37°C for 2-3 minutes.

-

Gently triturate the cells with a P200 pipette tip to obtain a single-cell suspension.

-

Neutralize the dissociation reagent with medium containing a trypsin inhibitor or by dilution with a larger volume of complete neurosphere medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh neurosphere medium and re-plate.[14]

-

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[1][10][16]

Caption: Workflow for the CellTiter-Glo® cell viability assay.

-

Materials:

-

IDH-mutant glioma cells

-

Complete culture medium

-

96-well opaque-walled plates suitable for luminescence assays

-

This compound stock solution (dissolved in DMSO)

-

CellTiter-Glo® 2.0 Assay Reagent (Promega)

-

Plate reader with luminescence detection capabilities

-

-

Protocol:

-

Seed glioma cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach and resume growth.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[16][17]

-

Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (100 µL).[1][16][17]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1][16]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][16]

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

-

2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS

This protocol outlines the general steps for quantifying 2-HG in cell culture media.[12][18]

Caption: Workflow for 2-HG measurement by LC-MS/MS.

-

Materials:

-

Cell culture media samples from this compound-treated and control cells

-

Internal standard (e.g., ¹³C₅-2-HG)

-

Cold methanol (80%)

-

LC-MS/MS system

-

-

Protocol:

-

Culture IDH-mutant glioma cells with and without this compound for 48 hours.[12][18]

-

Collect the cell culture medium and centrifuge to remove any detached cells.

-

To 100 µL of medium, add an internal standard.

-

Add 400 µL of cold 80% methanol to precipitate proteins.

-

Vortex and incubate at -80°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

For chiral separation of D-2-HG and L-2-HG, derivatization with a reagent like diacetyl-L-tartaric anhydride (DATAN) may be necessary before LC-MS analysis.[18][19]

-

Analyze the samples using an LC-MS/MS system with a suitable column (e.g., HILIC or chiral column).[20]

-

Monitor the mass transitions for 2-HG and the internal standard.

-

Quantify the concentration of 2-HG by comparing the peak area ratios to a standard curve.

-

Western Blot for Histone Methylation

This protocol provides a method to assess changes in histone methylation marks, such as H3K4me3, which can be affected by the inhibition of 2-HG production.[11][21]

-

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)

-

Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins)[22]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Prepare nuclear extracts or whole-cell lysates from glioma cells treated with this compound or vehicle control. Acid extraction is a common method for enriching histones.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate 15-30 µg of protein per lane on a high-percentage SDS-PAGE gel.[23]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[22][24]

-

Incubate the membrane with the primary antibody (e.g., anti-H3K4me3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[24] A loading control such as an antibody against total Histone H3 should be used.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the level of histone methylation to the total histone H3 level.

-

Conclusion

These protocols provide a framework for the in vitro evaluation of this compound's effects on glioma cell lines. The assays described allow for the quantification of the drug's primary pharmacodynamic effect (2-HG reduction), its impact on cell viability, and its influence on downstream epigenetic modifications. Adherence to these detailed methods will facilitate reproducible and reliable data generation for researchers in neuro-oncology and drug development.

References

- 1. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. IDH1-R132H mutation radiosensitizes U87MG glioma cells via epigenetic downregulation of TIGAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chayon.co.kr [chayon.co.kr]

- 5. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]

- 6. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]

- 7. This compound in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.6. Cell Viability Assays [bio-protocol.org]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. Frontiers | Therapeutic Targeting of Histone Modifications in Adult and Pediatric High-Grade Glioma [frontiersin.org]

- 12. Cell culture and generation of stable cell lines. [bio-protocol.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Frontiers | In vitro Analysis of Neurospheres Derived from Glioblastoma Primary Culture: A Novel Methodology Paradigm [frontiersin.org]

- 16. ch.promega.com [ch.promega.com]

- 17. Cell viability assay. [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WDR82-Mediated H3K4me3 Is Associated with Tumor Proliferation and Therapeutic Efficacy in Pediatric High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 23. researchgate.net [researchgate.net]

- 24. Histone western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for Vorasidendib in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers, most notably in low-grade gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic changes and altering cellular metabolism.[1][3][4] this compound acts by inhibiting these mutant IDH enzymes, thereby reducing 2-HG levels and reversing its oncogenic effects.[1][4] These application notes provide detailed protocols for the dosing and administration of this compound in common laboratory settings.

Mechanism of Action

This compound selectively targets and inhibits the mutated forms of both IDH1 and IDH2 enzymes. This inhibition blocks the conversion of α-ketoglutarate (α-KG) to 2-HG. The subsequent reduction in intracellular 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor cell proliferation.[1]

References

- 1. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial. [vivo.weill.cornell.edu]

Application of Vorasidenib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant portion of gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG is implicated in epigenetic dysregulation and tumorigenesis. This compound has demonstrated significant clinical activity in patients with IDH-mutant gliomas and has shown the ability to effectively cross the blood-brain barrier.[3][4][5]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical tools in preclinical oncology research. They are known to recapitulate the histological and genetic characteristics of the original human tumor more accurately than traditional cell line-derived xenograft models. This fidelity makes PDX models invaluable for evaluating the efficacy of targeted therapies like this compound in a setting that closely mimics the clinical scenario.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in glioma PDX models, with a focus on orthotopic implantation to best model the tumor microenvironment of the brain.

Data Presentation

Table 1: In Vivo Efficacy of this compound in an IDH1-Mutant Glioma PDX Model

| PDX Model | Tumor Type | Treatment | Dosing Schedule | Primary Endpoint | Result | Reference |

| TS603 | Grade III Glioma (IDH1-R132H) | This compound (50 mg/kg) | Oral, twice daily for 4 days | Tumor 2-HG Inhibition | >97% inhibition of 2-HG production in glioma tissue | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose | Route | Brain-to-Plasma Ratio | Reference |

| Rat | 3 mg/kg | Oral (single dose) | 0.65 | [2] |

| Mouse (Orthotopic Glioma Model) | 50 mg/kg | Oral (twice daily for 4 days) | 1.33 (Brain-to-plasma AUC ratio) | [1] |

Signaling Pathway

Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. This compound acts by inhibiting these mutant IDH1 and IDH2 enzymes, thereby reducing 2-HG levels and restoring normal cellular processes.

Figure 1. Mechanism of action of this compound in IDH-mutant glioma.

Experimental Protocols

Protocol 1: Establishment of an Orthotopic IDH-Mutant Glioma PDX Model

This protocol describes the intracranial implantation of patient-derived glioma cells into immunodeficient mice.

Materials:

-

Patient-derived IDH-mutant glioma cells (e.g., TS603 neurospheres)

-

Immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old)

-

Stereotaxic apparatus

-

Hamilton syringe with a 30-gauge needle

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical tools (scalpel, forceps, drill)

-

Bone wax

-

Suture or surgical glue

-

Cell culture medium (e.g., DMEM/F12)

-

Matrigel (optional)

Procedure:

-

Cell Preparation:

-

Culture patient-derived glioma cells under appropriate conditions to maintain their stem-like properties.

-

On the day of surgery, harvest the cells and resuspend them in a sterile, serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. Matrigel can be mixed with the cell suspension to aid in localization.

-

-

Animal Preparation:

-

Anesthetize the mouse using the chosen anesthetic.

-

Secure the mouse in the stereotaxic apparatus.

-

Shave the scalp and disinfect the area with an appropriate antiseptic.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates for the desired brain region (e.g., striatum), mark the injection site. For example, 2 mm lateral and 1 mm anterior to the bregma.

-

Create a small burr hole at the marked site using a micro-drill, being careful not to damage the underlying dura mater.

-

-

Intracranial Injection:

-

Carefully lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm ventral from the dura).

-

Slowly inject the cell suspension over 5-10 minutes to prevent backflow.

-

Leave the needle in place for an additional 5 minutes before slowly retracting it.

-

-

Closure and Post-operative Care:

-

Seal the burr hole with bone wax.

-

Close the scalp incision with sutures or surgical glue.

-

Administer post-operative analgesics as per institutional guidelines.

-

Monitor the mice closely for recovery and any signs of neurological deficits.

-

Protocol 2: this compound Administration and Tumor Monitoring

Materials:

-

This compound (AG-881)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Magnetic Resonance Imaging (MRI) system suitable for small animals

Procedure:

-

Tumor Growth Monitoring:

-

Beginning 2-3 weeks post-implantation, monitor tumor growth using MRI.

-

Perform T2-weighted imaging to visualize the tumor and calculate its volume. A common formula is: Tumor Volume = (Length x Width^2) / 2.

-

Continue imaging weekly or bi-weekly until tumors reach a predetermined size for treatment initiation (e.g., ~40 mm³).[1][2]

-

-

This compound Formulation and Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).

-

Randomize mice with established tumors into treatment and vehicle control groups.

-

Administer this compound or vehicle via oral gavage according to the planned schedule (e.g., 50 mg/kg, twice daily for 4 days).[1]

-

-

Continued Monitoring:

-

For efficacy studies, continue to monitor tumor volume by MRI at regular intervals.

-

Monitor animal body weight and clinical signs of toxicity.

-

For pharmacodynamic studies, tissues can be harvested at specific time points after the final dose.

-

Protocol 3: Pharmacodynamic Analysis of 2-HG Levels

Materials:

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Tissue homogenization equipment

-

Methanol/water extraction buffer

-

Internal standards for 2-HG

Procedure:

-

Tissue Collection and Processing:

-

At the designated endpoint, euthanize the mice and immediately harvest the brains.

-

Dissect the tumor tissue and a contralateral normal brain tissue sample.

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue samples in a cold extraction buffer (e.g., 80% methanol).

-

Centrifuge the homogenates to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using a validated LC-MS method for the quantification of 2-HG.

-

Normalize the 2-HG levels to the tissue weight.

-

Calculate the percent inhibition of 2-HG in the this compound-treated group compared to the vehicle-treated group.

-

Protocol 4: Immunohistochemical Analysis of Proliferation

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections

-

Anti-Ki-67 antibody

-

Appropriate secondary antibody and detection system (e.g., HRP-DAB)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hematoxylin for counterstaining

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a suitable blocking serum.

-

Incubate the sections with the primary anti-Ki-67 antibody.

-

Wash and incubate with the secondary antibody.

-

Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the slides and mount with a permanent mounting medium.

-

-

Analysis:

-

Quantify the percentage of Ki-67-positive nuclei in the tumor regions to determine the proliferative index.

-

Experimental Workflow Visualization

Figure 2. Experimental workflow for a this compound study in a glioma PDX model.

References

- 1. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: A promising therapeutic breakthrough for diffuse isocitrate dehydrogenase mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. This compound in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vorasidenib in Grade 2 Astrocytoma and Oligodendroglioma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (formerly AG-881) is a first-in-class, oral, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are early and defining genetic events in the majority of grade 2 gliomas, including astrocytomas and oligodendrogliomas.[3][4] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation.[5][6] this compound is designed to block the production of 2-HG, thereby targeting a fundamental driver of tumor growth in this patient population.[3][7] The pivotal Phase 3 INDIGO trial demonstrated that this compound significantly improves progression-free survival and delays the time to next intervention for patients with residual or recurrent grade 2 IDH-mutant glioma, leading to its FDA approval.[8][9][10] These notes provide a comprehensive overview of this compound's mechanism, clinical data, and relevant research protocols.

Mechanism of Action

This compound is a potent, allosteric inhibitor that targets the mutated forms of both IDH1 and IDH2 enzymes.[2] In gliomas with these mutations, the neomorphic activity of the mutant enzyme converts α-ketoglutarate (αKG) to D-2-hydroxyglutarate (2-HG).[5] High levels of 2-HG competitively inhibit αKG-dependent dioxygenases, leading to widespread DNA and histone hypermethylation, which in turn blocks cellular differentiation and promotes tumorigenesis.[6][11]

By inhibiting mutant IDH1 and IDH2, this compound blocks this pathological pathway, leading to a significant reduction in 2-HG levels within the tumor.[1][5] Preclinical and clinical studies have shown that this compound can reduce 2-HG production by over 90%.[1][12] This reduction helps restore normal cellular differentiation processes and slows tumor growth.[12][13]

Quantitative Data Summary

The efficacy and safety of this compound were primarily established in the global, randomized, double-blind, placebo-controlled Phase 3 INDIGO trial.[8][14]

INDIGO Trial: Patient Demographics and Characteristics

The trial enrolled 331 patients with residual or recurrent grade 2 glioma with an IDH1/2 mutation.[8][15]

| Characteristic | This compound (n=168) | Placebo (n=163) |

| Median Age, years (range) | 40.4 (16-71) | 40.4 (16-71) |

| Histological Subtype | ||

| Oligodendroglioma | 88 (52.4%) | 84 (51.5%) |

| Astrocytoma | 80 (47.6%) | 79 (48.5%) |

| Karnofsky Performance Status ≥ 90 | 89.9% | 92.0% |

| Median Time from Last Surgery, years | 2.5 | 2.2 |

| Data sourced from multiple reports on the INDIGO trial.[8][15][16] |

Efficacy Endpoints from the INDIGO Trial

The trial met its primary and key secondary endpoints at the second planned interim analysis.[15]

| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.001 |

| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | <0.001 |

| Tumor Growth Rate (% change every 6 mo.) | -2.5% (shrinkage) | +13.9% (growth) | N/A | N/A |

| Data from the primary analysis (data cutoff: Sep 6, 2022) and subsequent volumetric analysis.[7][15][17][18] |

Safety Profile: Adverse Events (AEs) in >20% of Patients

This compound demonstrated a manageable safety profile.[8][19]

| Adverse Event (All Grades) | This compound (n=167) | Placebo (n=161) |

| Alanine Aminotransferase (ALT) Increased | 38.9% | 14.7% |

| COVID-19 | 32.9% | 28.8% |

| Fatigue | 32.3% | 31.9% |

| Aspartate Aminotransferase (AST) Increased | 28.7% | 8.0% |

| Headache | 26.9% | 27.0% |

| Diarrhea | 24.6% | 16.6% |

| Nausea | 21.6% | 22.7% |

| Grade ≥3 ALT elevation occurred in 9.6% of patients receiving this compound versus 0% with placebo.[8][19][20] |

Experimental Protocols

Protocol: Phase 3 INDIGO Clinical Trial (NCT04164901)

This protocol outlines the design of the registration-enabling study for this compound.

Objective: To evaluate the efficacy and safety of this compound versus placebo in patients with residual or recurrent grade 2 IDH-mutant glioma who have undergone surgery as their only treatment.[15]

Study Design:

-

Type: Global, randomized, multicenter, double-blind, placebo-controlled.[14][21]

-

Population: 331 patients.[8]

-

Randomization: 1:1 ratio to either the this compound or placebo arm.[22]

-

Stratification Factors: 1p/19q co-deletion status and baseline tumor size.[21]

Key Eligibility Criteria:

-

Age ≥12 years.[14]

-

Confirmed diagnosis of grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[10][21]

-

History of at least one surgery (including biopsy) for glioma, with the most recent surgery occurring 1 to 5 years before randomization.[14]

-

Presence of measurable, non-enhancing disease.[14]

-

No prior anticancer treatment (chemotherapy or radiotherapy).[21]

-

Karnofsky Performance Status (KPS) score of at least 80.[14]

-

Not in immediate need of chemotherapy or radiation, per investigator judgment.[3]

Treatment Regimen:

-

This compound Arm: 40 mg administered orally, once daily.[22]

-

Placebo Arm: Matched placebo administered orally, once daily.[22]

-

Cycle Length: Continuous 28-day cycles.[22]

-

Duration: Treatment continued until radiographic disease progression or unacceptable toxicity.[21]

-

Crossover: Patients in the placebo arm were permitted to cross over to receive this compound upon confirmed radiographic progression.[18][22]

Protocol: Efficacy Assessment via Radiographic Imaging

Objective: To objectively measure tumor progression according to standardized criteria.

Methodology:

-

Imaging Schedule: Tumor assessments were performed via MRI every 12 weeks.[21]

-

Evaluation Criteria: Progression-Free Survival (PFS) was evaluated by a Blinded Independent Review Committee (BIRC).[21]

-

RANO-LGG Criteria: The BIRC used the modified Response Assessment in Neuro-Oncology for Low-Grade Glioma (RANO-LGG) criteria.[21]

-

Definition of Progression: Radiographic progression was defined as any of the following:

Protocol: Preclinical Biochemical Potency Assay

Objective: To determine the in vitro inhibitory activity of this compound against mutant IDH1 and IDH2 enzymes.

Methodology (as described in preclinical development):

-

Enzyme Source: Recombinant human heterodimeric mIDH1-R132H/IDH1-wild type and homodimeric mIDH2-R140Q enzymes were used for evaluation.[1]

-

Assay Principle: The assay measures the enzymatic conversion of α-ketoglutarate (αKG) to 2-hydroxyglutarate (2-HG).

-

Procedure: a. The purified mutant IDH enzyme is incubated with its substrate (αKG) and cofactor (NADPH). b. Varying concentrations of this compound are added to the reaction mixture. c. The reaction is allowed to proceed for a set time at a controlled temperature. d. The reaction is quenched, and the amount of 2-HG produced is quantified using a sensitive detection method, such as mass spectrometry.

-

Data Analysis: The concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀) is calculated by fitting the dose-response data to a standard inhibition curve. Preclinical studies demonstrated nanomolar potency against both mIDH1 and mIDH2.[23]

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of IDH-mutant grade 2 gliomas, establishing the efficacy of a targeted therapy for this disease.[4][19] It provides a new treatment option that can significantly delay tumor progression and the need for more toxic therapies like radiation and chemotherapy, while preserving quality of life.[7][9][17]

Future research is focused on several key areas:

-

Combination Therapies: Investigating this compound in combination with other treatments, such as immunotherapy (e.g., with Pembrolizumab), to potentially enhance anti-tumor effects.[6][17]

-

Higher-Grade Gliomas: Exploring the role and efficacy of this compound in patients with higher-grade (grade 3 or 4) IDH-mutant gliomas.[9]

-

Long-Term Outcomes: Continued follow-up of patients from the INDIGO trial to understand the long-term impact on overall survival and neurocognitive function.[24]

-

Biomarkers of Response: Identifying predictive biomarkers beyond the IDH mutation itself to better tailor patient selection.[11]

References

- 1. This compound (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Frontiers | this compound in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection [frontiersin.org]

- 4. This compound Is Effective against Low-Grade Gliomas - NCI [cancer.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Fundamental Research Paved the Way for the Development of this compound - NCI [cancer.gov]

- 7. neurosciencenews.com [neurosciencenews.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. This compound for IDH-mutant grade 2 gliomas: clinical advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacr.org [aacr.org]

- 11. This compound in IDH mutant WHO grade 2 gliomas: time to stop sitting on the fence? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: A promising therapeutic breakthrough for diffuse isocitrate dehydrogenase mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicological insights and safety considerations of this compound in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Servier Presents Transformational Data from Pivotal Phase 3 INDIGO Trial of this compound in Recurrent or Residual Grade 2 IDH-Mutant Diffuse Glioma - BioSpace [biospace.com]

- 16. This compound: Insights from the INDIGO Trial - OncologyTube [oncologytube.com]

- 17. New Analyses from Pivotal Phase 3 INDIGO Study Reinforce this compound’s Potential to Change the Treatment Paradigm for IDH-Mutant Diffuse Glioma | Blog [servier.us]

- 18. This compound in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ASCO 2023: this compound delays disease progression or death in grade 2 glioma with IDH mutation - ecancer [ecancer.org]

- 20. m.youtube.com [m.youtube.com]

- 21. INDIGO Trial Design - VORANIGO® (this compound) [voranigohcp.com]

- 22. This compound in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. curetoday.com [curetoday.com]

Application Notes and Protocols for Cell Culture Experiments with Vorasidenib in IDH1/2 Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of Vorasidenib, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. The provided protocols are intended to serve as a foundation for researchers working with IDH1/2 mutant cancer cell lines.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are key oncogenic drivers in several cancers, most notably gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. This compound (AG-881) is a potent, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes. It has demonstrated significant therapeutic potential by reducing 2-HG levels and delaying disease progression in patients with IDH-mutant gliomas.[1][2][3][4] These protocols detail the experimental procedures to study the effects of this compound in a laboratory setting.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a reference for expected outcomes.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IDH Mutation | Assay | IC₅₀ (nM) | Reference |

| U-87 MG pLVX-IDH2 R140Q-neo | Glioblastoma | IDH2 R140Q | Antiproliferative | <50 | [5] |

| HT-1080 | Fibrosarcoma | IDH1 R132C | Antiproliferative | <50 | [5] |

| TS603 | Grade III Glioma (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50 | [5] |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioma Mouse Model

| Parameter | Result | Reference |

| 2-HG Inhibition in Glioma Tissue | >97% | [2] |

Table 3: Clinical Efficacy of this compound (INDIGO Phase 3 Trial)